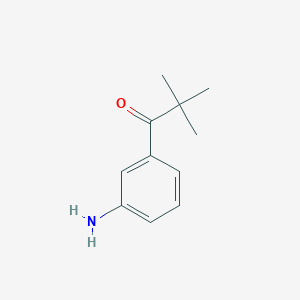

1-(3-Aminophenyl)-2,2-dimethylpropan-1-one

Vue d'ensemble

Description

1-(3-Aminophenyl)-2,2-dimethylpropan-1-one, also known as 1-(3-aminophenyl)propan-2-one or 3-AP, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid with a boiling point of 144-145 °C, a melting point of -5 °C, and a density of 1.0 g/mL. 3-AP is a versatile compound that can be used as a building block in organic synthesis and as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.

Applications De Recherche Scientifique

DNA Adduct Formation and Carcinogenicity

1-(3-Aminophenyl)-2,2-dimethylpropan-1-one and its derivatives have been studied for their roles in DNA adduct formation, a process where compounds chemically bind to DNA, potentially leading to mutations and cancer. For instance, 3,2'-Dimethyl-4-aminobiphenyl (DMAB), a compound structurally related to this compound, has been investigated for its DNA adduct formation in rats. It was found that DNA adduct formation did not solely determine the carcinogenic organotropism of DMAB, suggesting that other factors, such as cell proliferation and promotion by exogenous agents, may play significant roles. Moreover, the study indicated a correlation between adduct levels and carcinogenic potential for individual target organs or tissues (Shirai et al., 1994).

Potential as Antimalarial Agent

Research has also explored the potential of chalcone derivatives related to this compound in treating malaria. A study tested the antiplasmodial activity of (E) – 1 – (4 – aminophenyl) – 3 – (2,3 – dimethoxyphenyl) prop – 2 – en – 1 – one, finding that it acted as an antimalarial by inhibiting hemozoin formation and increasing the number of stomatocytes (Wijayanti et al., 2018).

Anticonvulsant and AMPA Receptor Antagonist

Derivatives of this compound have been synthesized and evaluated for their anticonvulsant effects. These compounds have shown significant activity as anticonvulsants, with the 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones particularly effective against seizures induced by auditory stimulation in mice. Furthermore, these derivatives have been found to be antagonists of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, contributing to their anticonvulsant properties (Chimirri et al., 1997).

Mécanisme D'action

Target of Action

A structurally similar compound, 1-[1-(3-aminophenyl)-3-tert-butyl-1h-pyrazol-5-yl]-3-phenylurea, has been reported to interact with the proto-oncogene tyrosine-protein kinase src . This protein plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration .

Mode of Action

Based on the interaction of the structurally similar compound with proto-oncogene tyrosine-protein kinase src, it can be hypothesized that 1-(3-aminophenyl)-2,2-dimethylpropan-1-one might also interact with this protein, potentially influencing the aforementioned cellular processes .

Biochemical Pathways

The proto-oncogene tyrosine-protein kinase src, a potential target of this compound, is involved in numerous signaling pathways, including the mapk/erk pathway, pi3k/akt pathway, and jak/stat pathway . These pathways regulate various cellular functions, including cell growth, survival, and differentiation .

Result of Action

If this compound does indeed interact with proto-oncogene tyrosine-protein kinase src, it could potentially influence cellular processes such as proliferation, differentiation, survival, and migration .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its target. For instance, a boron-containing compound, such as (3-aminophenyl) boronic acid, has been found to inhibit the self-cleavage of LexA protein, preventing it from regulating the SOS response and allowing bacteria to continue cell division . This suggests that the presence of certain environmental factors can influence the action of 3-aminophenyl compounds.

Propriétés

IUPAC Name |

1-(3-aminophenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYUQEZTLWDZPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

908269-77-2 | |

| Record name | 1-(3-aminophenyl)-2,2-dimethylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2496455.png)

![[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2496458.png)

![1-[2-({[(2-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2496460.png)

![3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2496463.png)

![2H-Benzotriazol-5-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496464.png)

![4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2496467.png)